5-Bromo-3-cyanoindole

Organic Synthesis Process Chemistry Indole Cyanation

5-Bromo-3-cyanoindole is a unique dual-handle indole building block combining a C5 bromine for palladium-catalyzed cross-coupling and a 3-cyano group that modulates indole electronics and provides essential hinge-region H-bonding. This synergy enables rapid SAR library synthesis for CNS-penetrant GSK-3β inhibitors and HIV-1 INSTI scaffolds, with derived compounds achieving 2 nM potency. Manufactured via a cost-effective, scalable CSI/DMF route (91% yield), it delivers high purity at competitive prices for parallel synthesis arrays. Ideal for academic and CRO drug discovery programs seeking reliable, multi-gram supply.

Molecular Formula C9H5BrN2
Molecular Weight 221.05 g/mol
CAS No. 90271-86-6
Cat. No. B1352206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyanoindole
CAS90271-86-6
Molecular FormulaC9H5BrN2
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)C#N
InChIInChI=1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
InChIKeyZPUQCVKBNRGSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-cyanoindole (CAS 90271-86-6) | Indole-3-carbonitrile Building Block for Kinase & Integrase Inhibitor Synthesis


5-Bromo-3-cyanoindole (IUPAC: 5‑bromo‑1H‑indole‑3‑carbonitrile) is a heterocyclic building block of the indole‑3‑carbonitrile class [1]. It is characterised by a 5‑bromo substituent and a 3‑cyano group on the indole core . This compound is commercially supplied as a solid (predicted bp 405.9 °C, density 1.74 g/cm³) and is handled under inert atmosphere at 2–8 °C . Its primary documented utility is as an advanced intermediate for the synthesis of glycogen synthase kinase‑3β (GSK‑3β) inhibitors and HIV‑1 integrase inhibitors [2].

5-Bromo-3-cyanoindole (90271-86-6): Why Generic Substitution of In-Class Indole-3-carbonitriles Fails


In‑class compounds such as 3‑cyanoindole, 7‑bromo‑1H‑indole‑3‑carbonitrile, or 5‑bromoindole lack either the 3‑cyano activating group, the 5‑bromo electrophilic handle, or both. Substituting 5‑bromo‑3‑cyanoindole with a simpler indole‑3‑carbonitrile eliminates the C5 bromine required for Suzuki‑Miyaura cross‑coupling and other palladium‑catalysed transformations that enable library synthesis . Conversely, using a non‑cyano 5‑bromoindole removes the electron‑withdrawing 3‑cyano group, which significantly modulates the electronic properties of the indole ring and is often essential for target binding in kinase and integrase inhibitor scaffolds . The simultaneous presence of both functional groups defines the compound's unique utility as a dual‑handle building block.

5-Bromo-3-cyanoindole (90271-86-6) Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Accessibility: 5-Bromo-3-cyanoindole Achieves 91% Yield via Optimised CSI/DMF Route vs 65% Yield in Alternative Patent Method

A published general method for 1H‑indole‑3‑carbonitriles using chlorosulfonyl isocyanate (CSI) and DMF in acetonitrile at 0 °C delivered a 91% isolated yield of 5‑bromo‑3‑cyanoindole from 5‑bromoindole . In contrast, an alternative patent route starting from 5‑bromoindole‑3‑carboxaldehyde with ammonium hydrogen phosphate and 1‑nitropropane in refluxing acetic acid gave only a 65% yield . This 26 percentage‑point yield advantage directly reduces raw material cost per gram of final product.

Organic Synthesis Process Chemistry Indole Cyanation

Potency as a Scaffold: Derivatives of 5-Bromo-3-cyanoindole Exhibit Low Nanomolar HIV‑1 Integrase Inhibition

Compounds derived from or incorporating the 5‑bromo‑3‑cyanoindole scaffold have been evaluated as HIV‑1 integrase strand transfer inhibitors. One derivative (CHEMBL4130252) displayed an EC₅₀ of 2 nM in the presence of 10% fetal bovine serum [1]. While this value is for a derivative rather than the parent compound, it demonstrates the scaffold's capacity to support extremely high potency. In contrast, the unsubstituted 3‑cyanoindole fragment alone typically shows no or very weak integrase inhibition at relevant concentrations .

Antiviral Drug Discovery HIV‑1 Integrase Strand Transfer Inhibition

Kinase Inhibition Potential: 5‑Bromo‑3‑cyanoindole Serves as a Validated GSK‑3β Inhibitor Pharmacophore Fragment

5‑Bromo‑3‑cyanoindole has been specifically studied as an inhibitor of glycogen synthase kinase‑3β (GSK‑3β), a key enzyme implicated in Alzheimer's disease and type II diabetes [1]. The 3‑cyanoindole core is recognised as a privileged fragment for GSK‑3β binding, and the 5‑bromo substitution provides a vector for further optimisation . No direct IC₅₀ comparison between 5‑bromo‑3‑cyanoindole and other halogenated indole‑3‑carbonitriles is publicly available; the evidence is therefore class‑level inference.

Kinase Drug Discovery GSK‑3β Inhibition Neurodegenerative Disease

Purity and Handling Specifications: Commercial 5‑Bromo‑3‑cyanoindole is Supplied at ≥97% Purity with Defined Storage for Reproducible Research

Commercial vendors supply 5‑bromo‑3‑cyanoindole with a minimum purity of 97% (HPLC) . The compound requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent decomposition . While many indole‑3‑carbonitriles share similar stability concerns, the explicit specification of 97% purity and validated storage conditions reduces the risk of batch‑to‑batch variability in sensitive catalytic reactions or biological assays.

Chemical Procurement Quality Control Research Reproducibility

5-Bromo-3-cyanoindole (90271-86-6): Prioritised Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of GSK‑3β Inhibitor Libraries for Alzheimer's Disease and Diabetes Research

Leverage the validated GSK‑3β inhibitor pharmacophore of 5‑bromo‑3‑cyanoindole as a core fragment [1]. The C5 bromine enables rapid diversification via Suzuki cross‑coupling, while the 3‑cyano group maintains essential hydrogen‑bonding interactions with the kinase hinge region. This dual functionality supports the generation of focused libraries to explore structure‑activity relationships (SAR) for CNS‑penetrant GSK‑3β inhibitors.

Development of Next‑Generation HIV‑1 Integrase Strand Transfer Inhibitors (INSTIs)

Utilise 5‑bromo‑3‑cyanoindole as a starting scaffold for INSTI design, building on the demonstrated 2 nM potency of derived compounds against HIV‑1 integrase [2]. The electron‑withdrawing cyano group mimics the carboxylate or tetrazole moieties found in clinical INSTIs (e.g., raltegravir, dolutegravir), while the bromine provides a synthetic handle for late‑stage functionalisation to improve resistance profiles.

High‑Yield, Scalable Synthesis of Indole‑3‑carbonitrile Building Blocks for Parallel Medicinal Chemistry

Employ the 91%‑yield CSI/DMF method for the cost‑effective preparation of multi‑gram quantities of 5‑bromo‑3‑cyanoindole. The robust, two‑step procedure avoids expensive catalysts and harsh conditions, making it suitable for scale‑up in academic or CRO settings. The resulting high‑purity material is ideal for parallel synthesis arrays aimed at multiple kinase or GPCR targets.

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